molecular formula C10H13ClFNO B15278566 4-(1-Amino-2-methylpropyl)-2-chloro-6-fluorophenol

4-(1-Amino-2-methylpropyl)-2-chloro-6-fluorophenol

Cat. No.: B15278566
M. Wt: 217.67 g/mol
InChI Key: OVTPXKZWISTHKV-UHFFFAOYSA-N
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Description

4-(1-Amino-2-methylpropyl)-2-chloro-6-fluorophenol is an organic compound with a complex structure that includes an amino group, a methyl group, a chlorine atom, and a fluorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-methylpropyl)-2-chloro-6-fluorophenol typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable phenol derivative.

    Chlorination: The phenol derivative undergoes chlorination to introduce the chlorine atom at the desired position.

    Fluorination: The chlorinated intermediate is then subjected to fluorination to introduce the fluorine atom.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-methylpropyl)-2-chloro-6-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines and other reduced derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1-Amino-2-methylpropyl)-2-chloro-6-fluorophenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-methylpropyl)-2-chloro-6-fluorophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Amino-2-methylpropyl)-2-fluorophenol: Lacks the chlorine atom but has similar properties.

    4-(1-Amino-2-methylpropyl)-2-chlorophenol: Lacks the fluorine atom but has similar properties.

    4-(1-Amino-2-methylpropyl)-phenol: Lacks both chlorine and fluorine atoms but serves as a simpler analog.

Uniqueness

4-(1-Amino-2-methylpropyl)-2-chloro-6-fluorophenol is unique due to the presence of both chlorine and fluorine atoms, which can enhance its reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications.

Properties

Molecular Formula

C10H13ClFNO

Molecular Weight

217.67 g/mol

IUPAC Name

4-(1-amino-2-methylpropyl)-2-chloro-6-fluorophenol

InChI

InChI=1S/C10H13ClFNO/c1-5(2)9(13)6-3-7(11)10(14)8(12)4-6/h3-5,9,14H,13H2,1-2H3

InChI Key

OVTPXKZWISTHKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC(=C(C(=C1)Cl)O)F)N

Origin of Product

United States

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